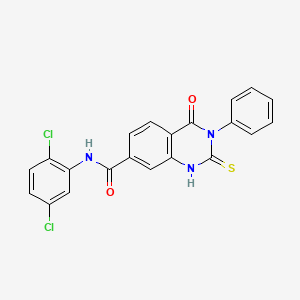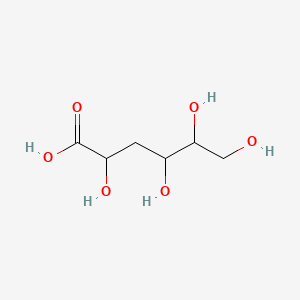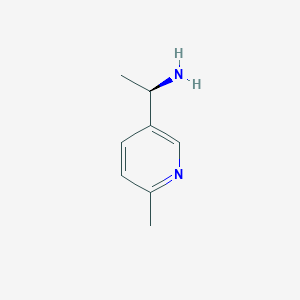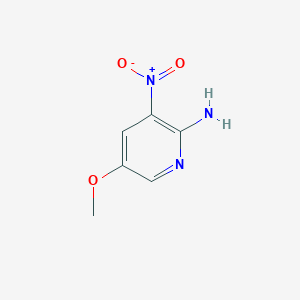
Nonanoic acid, 3-hydroxy-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Chemische Synthese: Eine gängige Methode beinhaltet die Oxidation von Nonansäure unter Verwendung spezifischer Oxidationsmittel, um die Hydroxylgruppe an der dritten Kohlenstoffposition einzuführen. Dieser Prozess erfordert typischerweise kontrollierte Reaktionsbedingungen, einschließlich Temperatur und pH-Wert, um eine selektive Hydroxylierung sicherzustellen.
Biotechnologische Verfahren: Mikrobielle Fermentation unter Verwendung gentechnisch veränderter Bakterien wie kann (S)-3-Hydroxy-Nonansäure produzieren.
Industrielle Produktionsmethoden
Die industrielle Produktion nutzt häufig biotechnologische Verfahren aufgrund ihrer Effizienz und Nachhaltigkeit. Großtechnische Fermentationsprozesse unter Verwendung optimierter Bakterienstämme können signifikante Mengen an (S)-3-Hydroxy-Nonansäure liefern. Nach der Fermentation wird die Verbindung mit Techniken wie Lösungsmittelextraktion und Chromatographie extrahiert und gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: (S)-3-Hydroxy-Nonansäure kann zur Bildung von Ketosäuren oxidiert werden. Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Nonansäure reduziert werden.
Veresterung: Die Reaktion mit Alkoholen in Gegenwart von Säurekatalysatoren kann Ester bilden, die in verschiedenen industriellen Anwendungen nützlich sind.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem alkalischen Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Veresterung: Schwefelsäure als Katalysator mit Methanol oder Ethanol.
Hauptprodukte
Oxidation: 3-Keto-Nonansäure.
Reduktion: Nonansäure.
Veresterung: Methyl- oder Ethyl-3-Hydroxy-Nonanoat.
Wissenschaftliche Forschungsanwendungen
Chemie
(S)-3-Hydroxy-Nonansäure wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet. Seine einzigartige Struktur macht es wertvoll bei der Entwicklung von Polymeren und Tensiden .
Biologie
In der biologischen Forschung wird (S)-3-Hydroxy-Nonansäure auf seine Rolle im mikrobiellen Stoffwechsel untersucht. Es ist ein Bestandteil von Lipopolysacchariden in bestimmten Bakterien und trägt zu ihrer strukturellen Integrität und Pathogenität bei .
Medizin
Die Verbindung hat aufgrund ihrer bioaktiven Eigenschaften potenzielle therapeutische Anwendungen. Es wird auf seine Rolle bei der Modulation von Entzündungsreaktionen und als Vorläufer für die Arzneimittelsynthese untersucht .
Industrie
Industriell wird (S)-3-Hydroxy-Nonansäure bei der Herstellung von biologisch abbaubaren Kunststoffen und als Zwischenprodukt bei der Synthese von Spezialchemikalien verwendet .
Wirkmechanismus
Die Bioaktivität von (S)-3-Hydroxy-Nonansäure beruht hauptsächlich auf seiner Hydroxylgruppe, die an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen kann. Dies ermöglicht es, die Enzymaktivität und zelluläre Signalwege zu modulieren. Bei Bakterien ist es ein wichtiger Bestandteil von Lipopolysacchariden und trägt zur Membranstabilität und Immunflucht bei .
Wirkmechanismus
The bioactivity of (S)-3-hydroxy-nonanoic acid is primarily due to its hydroxyl group, which can participate in hydrogen bonding and other interactions with biological molecules. This enables it to modulate enzyme activity and cellular signaling pathways. In bacteria, it is a key component of lipopolysaccharides, contributing to membrane stability and immune evasion .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Hydroxy-Decansäure
- 3-Hydroxy-Octansäure
- 3-Hydroxy-Undecansäure
Einzigartigkeit
Im Vergleich zu anderen Hydroxyfettsäuren hat (S)-3-Hydroxy-Nonansäure eine einzigartige Kettenlänge und Hydroxylierungsmuster, die unterschiedliche physikalische und chemische Eigenschaften verleihen. Diese Unterschiede machen es besonders geeignet für bestimmte Anwendungen in der Polymersynthese und als biochemischer Marker .
Eigenschaften
Molekularformel |
C9H18O3 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(3S)-3-hydroxynonanoic acid |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 |
InChI-Schlüssel |
XBUXARJOYUQNTC-QMMMGPOBSA-N |
Isomerische SMILES |
CCCCCC[C@@H](CC(=O)O)O |
Kanonische SMILES |
CCCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(4-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B12094817.png)


![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)




![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)


![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)

